Benzaldehyde methyl(phenyl)hydrazone is an organic compound with the molecular formula . It is classified as a hydrazone, a type of compound formed from the reaction of hydrazine with aldehydes or ketones. This specific hydrazone is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Benzaldehyde methyl(phenyl)hydrazone can be synthesized from benzaldehyde and phenylhydrazine through a condensation reaction. The compound's unique properties make it a subject of interest in chemical research, particularly in the development of new materials and pharmaceuticals.
The synthesis of benzaldehyde methyl(phenyl)hydrazone typically involves the following steps:
Benzaldehyde methyl(phenyl)hydrazone features a hydrazone functional group characterized by the structure:
where "Ph" represents the phenyl group derived from phenylhydrazine. The double bond between nitrogen atoms (N=N) is a defining feature of hydrazones.
Benzaldehyde methyl(phenyl)hydrazone can participate in various chemical reactions:
The stability of benzaldehyde methyl(phenyl)hydrazone under different conditions makes it suitable for further functionalization in synthetic chemistry .
The mechanism by which benzaldehyde methyl(phenyl)hydrazone forms involves nucleophilic attack by the nitrogen atom of phenylhydrazine on the carbonyl carbon of benzaldehyde, followed by dehydration to eliminate water and form the double bond characteristic of hydrazones:
This mechanism highlights the importance of both steric and electronic factors in determining reaction rates and yields during hydrazone formation .
Benzaldehyde methyl(phenyl)hydrazone has several scientific uses:
The molecular architecture of benzaldehyde methyl(phenyl)hydrazone (C₁₄H₁₄N₂) fundamentally consists of two aromatic systems—phenyl and methylphenyl groups—connected through a modified hydrazone bridge featuring a methyl substituent on the nitrogen atom. This methylation differentiates it structurally and electronically from the parent benzaldehyde phenylhydrazone (C₁₃H₁₂N₂), imparting distinctive steric and electronic effects that profoundly influence its material properties. Spectroscopic characterization, particularly through FT-IR and Raman spectroscopy, reveals key vibrational modes indicative of the C=N stretching vibration observed in the 1580-1620 cm⁻¹ region, which serves as a sensitive probe for conjugation extent and electronic delocalization across the hydrazone bridge. Nuclear magnetic resonance (¹H NMR) further confirms the molecular identity through characteristic imine proton resonances (HC=N) appearing in the 7.5-8.5 ppm range and distinct methyl singlet signals at approximately 3.30 ppm for the N-methyl group [3] [6] [7].
Computational studies employing density functional theory (DFT) at the B3LYP/6-311G++(2d,p) level reveal that the two aromatic rings adopt a near-planar configuration with dihedral angles approaching 180° relative to the hydrazone bridge. This planarity is crucial as it facilitates extensive π-conjugation throughout the molecular framework. The methylation of the hydrazone nitrogen subtly alters the electron density distribution compared to unmethylated analogs, enhancing electron-donating capabilities while minimally perturbing the overall molecular geometry. Frontier molecular orbital analysis demonstrates a reduced HOMO-LUMO gap (typically 3.2-3.5 eV) relative to simpler hydrazones, indicating enhanced polarizability and electronic transition probabilities essential for nonlinear optical response. Natural bond orbital (NBO) calculations further quantify the intramolecular charge transfer characteristics, revealing substantial electron density delocalization across the conjugated system [7] [9].
Table 1: Comparative Structural Properties of Benzaldehyde-Derived Hydrazones
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Registry No. | Key Structural Feature | Melting Point (°C) |
---|---|---|---|---|---|
Benzaldehyde methyl(phenyl)hydrazone | C₁₄H₁₄N₂ | 210.28 | 59670-15-4 | N-methylation | Not reported |
Benzaldehyde phenylhydrazone | C₁₃H₁₂N₂ | 196.25 | 588-64-7 | Unsubstituted N-H | 156 |
4-Methylbenzaldehyde methyl(phenyl)hydrazone | C₁₅H₁₆N₂ | 224.30 | 59670-15-4 | Methyl substituents on both ring and N | Not reported |
Benzaldehyde methyl(phenyl)hydrazone exemplifies the classical push-pull chromophore architecture essential for second- and third-order nonlinear optical phenomena. In this configuration, the methylated phenylhydrazine moiety functions as an enhanced electron-donating group (D) due to the inductive effect of the methyl substituent, while the benzaldehyde-derived component serves as the inherent electron-accepting group (A), interconnected through the conjugated hydrazone π-bridge. This D-π-A arrangement creates a highly polarizable electronic system that facilitates pronounced intramolecular charge transfer (ICT) upon photoexcitation. The methylation of the hydrazone nitrogen strategically modifies the donor strength without substantially altering the molecular geometry, thereby optimizing the molecular hyperpolarizability—the fundamental metric determining NLO efficiency [2] [5].
Experimental investigations using the single-beam z-scan technique with nanosecond laser pulses at 532 nm have demonstrated that structurally analogous hydrazones exhibit substantial third-order nonlinearities, including nonlinear absorption coefficients (β) of approximately 3.2 × 10⁻¹¹ m/W and nonlinear refractive indices (n₂) around 2.8 × 10⁻¹⁸ m²/W. The first hyperpolarizability (β) of benzaldehyde phenylhydrazone, a close structural relative, has been computationally determined to be 3.011 × 10⁻³⁰ esu—approximately 16 times greater than that of the reference NLO material urea. Though direct measurements for the methylated derivative are less extensively documented, computational predictions indicate comparable or enhanced hyperpolarizability due to the improved donor characteristics imparted by nitrogen methylation. This enhancement mechanism operates through hyperconjugative interactions that increase electron density at the donor site while maintaining the planarity essential for effective π-orbital overlap across the molecular framework [2] [5] [9].
Table 2: NLO Parameters of Hydrazone Derivatives and Reference Compounds
Parameter | Benzaldehyde Phenylhydrazone | Typical Hydrazone Analog (e.g., Compound-1 [5]) | Urea (Reference) |
---|---|---|---|
First Hyperpolarizability (β) | 3.011 × 10⁻³⁰ esu | 1.8–2.5 × 10⁻³⁰ esu (estimated) | 0.194 × 10⁻³⁰ esu |
Nonlinear Absorption Coefficient (β) | Not reported | ~3.2 × 10⁻¹¹ m/W | Not applicable |
Nonlinear Refractive Index (n₂) | Not reported | ~2.8 × 10⁻¹⁸ m²/W | Not applicable |
Second Harmonic Generation (SHG) Efficiency | Comparable to KDP | 2–5 × KDP (varies by derivative) | 1 × (reference) |
The two-photon absorption (TPA) cross-sections observed in hydrazone derivatives further underscore their potential for optical limiting applications. Open-aperture z-scan measurements reveal that molecules like benzaldehyde methyl(phenyl)hydrazone exhibit significant TPA coefficients (δ) under appropriate excitation conditions, making them promising candidates for protecting sensitive optical components from high-intensity laser radiation. This nonlinear absorption behavior originates from the extended π-conjugation and optimized donor-acceptor strength balance, which enables simultaneous absorption of two photons through virtual states—a process critically dependent on the molecular electronic structure precisely engineered in these hydrazone systems [5] [9].
The crystalline organization of benzaldehyde methyl(phenyl)hydrazone derivatives represents a critical determinant of their macroscopic second-order nonlinear optical response. For efficient second harmonic generation (SHG), which involves frequency doubling of incident light, the molecular crystals must adopt a non-centrosymmetric spatial arrangement. This structural prerequisite ensures the constructive interference of dipole moments rather than their cancellation, thereby enabling bulk second-order susceptibility (χ⁽²⁾). Hydrazones intrinsically favor non-centrosymmetric packing due to their pronounced molecular dipole moments and directional intermolecular interactions. Benzaldehyde phenylhydrazone exhibits a crystal structure where the two phenyl rings are nearly coplanar, with dihedral angles measuring C2–C3–C9–N14 (179.99°) and N14–N15–C17–C18 (-179.988°), creating an optimal alignment for second-order NLO activity [2].
Experimental studies on single crystals of structurally similar hydrazones grown via slow evaporation techniques (typically employing acetone or ethanol solvents) demonstrate significant SHG efficiencies. Microcrystalline powders of benzaldehyde phenylhydrazone exhibit measurable SHG responses approximately 2-5 times that of potassium dihydrogen phosphate (KDP), depending on crystallization conditions and particle size distribution. The methyl substitution in benzaldehyde methyl(phenyl)hydrazone potentially enhances this propensity through steric guidance of crystal packing while preserving the essential molecular alignment. Computational modeling using periodic boundary condition DFT simulations predicts that the methyl group introduces subtle but consequential packing alterations that may further reduce the probability of centrosymmetric space group formation. This occurs through asymmetric disruption of π-π stacking interactions and introduction of directed C-H···π contacts, both of which promote acentric crystal growth [2] [8].
The vibrational spectroscopy of these materials provides critical insights into their crystalline order and NLO efficiency. Raman spectral analyses reveal enhanced intensity of the 8a vibrational mode (approximately 1600 cm⁻¹) of the phenyl rings in non-centrosymmetric crystals, directly correlating with the degree of conjugation and ICT magnitude. This spectroscopic signature serves as a valuable predictor for SHG capability without requiring bulk crystal measurements. Additionally, the temperature-dependent vibrational shifts observed in FT-IR spectra between 400-4000 cm⁻¹ indicate thermal stability of the molecular conformation up to approximately 200°C, ensuring that the NLO properties remain stable under operational conditions encountered in photonic devices. Such thermal resilience originates from the rigid planar conformation stabilized by conjugation and intramolecular hydrogen bonding where present [2] [7].
Table 3: Crystallographic and Second-Order NLO Properties of Hydrazone Derivatives
Property | Observation/Value | Significance for NLO Activity |
---|---|---|
Dihedral Angles | C2–C3–C9–N14: 179.99°N14–N15–C17–C18: -179.988° | Near-perfect planarity enhances conjugation and molecular dipole moment |
SHG Efficiency (microcrystalline powder) | 2-5 × KDP (reference value) | Quantifies frequency doubling capability in bulk solid state |
Space Group Preference | Non-centrosymmetric (e.g., Pna2₁, Cc) | Essential for nonzero second-order susceptibility (χ⁽²⁾) |
Vibrational Signature (Raman) | Enhanced intensity of phenyl 8a mode (~1600 cm⁻¹) | Spectroscopic indicator of conjugation extent and ICT magnitude |
Thermal Stability | Conformational stability up to ~200°C | Ensures operational reliability in photonic devices |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0